N,N-Didemethyleclanamine
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Overview
Description
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is an organic compound belonging to the class of anilides This compound is characterized by the presence of a cyclopentyl ring substituted with an amino group and a dichlorophenyl group attached to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide typically involves the following steps:
Formation of the Aminocyclopentyl Intermediate: The starting material, cyclopentanone, undergoes reductive amination with ammonia or an amine to form the aminocyclopentyl intermediate.
Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the dichlorophenyl group.
Formation of the Propanamide Moiety: The final step involves the reaction of the dichlorophenyl-substituted intermediate with propanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
In industrial settings, the production of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide may involve optimized reaction conditions such as:
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to enhance reaction rates and yields.
Controlled Temperature and Pressure: Reactions are often conducted under controlled temperature and pressure to ensure high purity and yield of the final product.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles replace one or both chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R,3R)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-morpholinyl)propanamide
- N-(2-(dimethylamino)cyclopentyl)-N-(3,4-dichlorophenyl)propanamide
Uniqueness
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is unique due to its specific stereochemistry and the presence of both an aminocyclopentyl and a dichlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
116271-41-1 |
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Molecular Formula |
C14H18Cl2N2O |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide |
InChI |
InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1 |
InChI Key |
QEASCXZVUQIDDJ-CHWSQXEVSA-N |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl |
SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl |
Synonyms |
N,N-didemethyleclanamine N,N-didesmethyleclanamine |
Origin of Product |
United States |
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